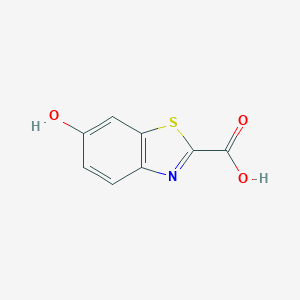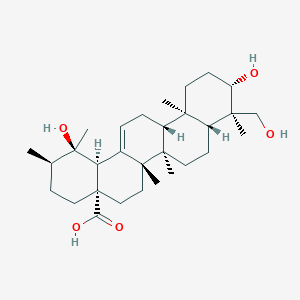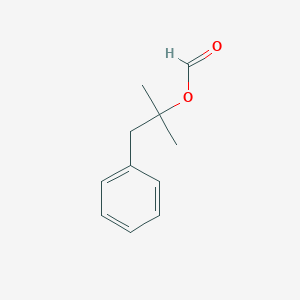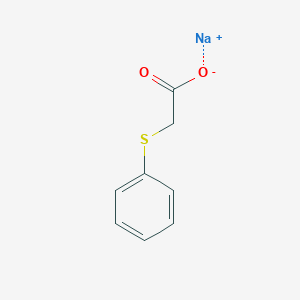
Sodium (phenylthio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (phenylthio)acetate is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. Sodium (phenylthio)acetate has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Sodium (Sodium (phenylthio)acetate)acetate has been used in a variety of scientific research applications. One of the most common uses is as a reagent in organic chemistry. Sodium (Sodium (phenylthio)acetate)acetate can be used to convert carboxylic acids into their corresponding thioesters. This reaction is useful in the synthesis of a variety of organic compounds.
In addition to its use in organic chemistry, Sodium (Sodium (phenylthio)acetate)acetate has also been used in biochemical and pharmacological research. It has been shown to have anti-tumor activity in vitro and in vivo. Sodium (Sodium (phenylthio)acetate)acetate has also been shown to inhibit the growth of bacteria and fungi.
Wirkmechanismus
The mechanism of action of Sodium (Sodium (phenylthio)acetate)acetate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cellular metabolism. This leads to a decrease in the production of ATP, which is necessary for cell survival.
Biochemische Und Physiologische Effekte
Sodium (Sodium (phenylthio)acetate)acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium (Sodium (phenylthio)acetate)acetate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable and can be stored for long periods of time.
However, there are also limitations to the use of Sodium (Sodium (phenylthio)acetate)acetate in lab experiments. It can be toxic to cells at high concentrations. It is also not very soluble in organic solvents, which can limit its use in certain reactions.
Zukünftige Richtungen
There are several future directions for the research on Sodium (Sodium (phenylthio)acetate)acetate. One area of interest is its potential as an anti-cancer agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo.
Another area of interest is its potential as an anti-inflammatory agent. Sodium (Sodium (phenylthio)acetate)acetate has been shown to reduce inflammation in vitro, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases.
In conclusion, Sodium (Sodium (phenylthio)acetate)acetate is a versatile compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Sodium (Sodium (phenylthio)acetate)acetate as a therapeutic agent in various fields.
Synthesemethoden
Sodium (Sodium (phenylthio)acetate)acetate can be synthesized through a variety of methods. One common method involves the reaction of Sodium (phenylthio)acetateacetic acid with sodium hydroxide. The resulting compound is then purified through crystallization.
Eigenschaften
CAS-Nummer |
1641-35-6 |
|---|---|
Produktname |
Sodium (phenylthio)acetate |
Molekularformel |
C8H7NaO2S |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
sodium;2-phenylsulfanylacetate |
InChI |
InChI=1S/C8H8O2S.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
OYCGIXLICRSQPW-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)SCC(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)SCC(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)SCC(=O)[O-].[Na+] |
Synonyme |
(Phenylthio)acetic acid sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



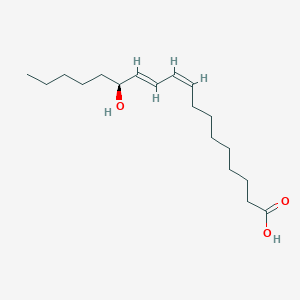
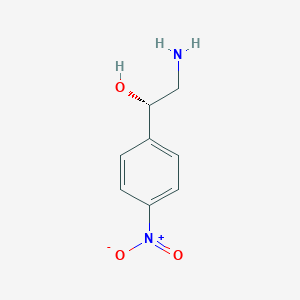
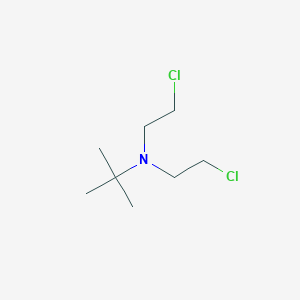
![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)
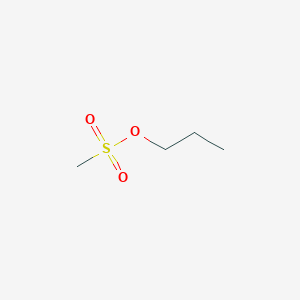
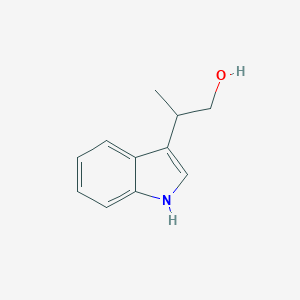
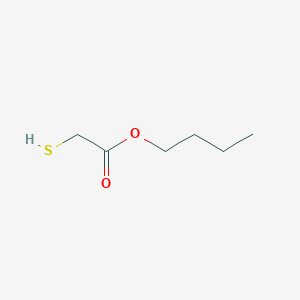
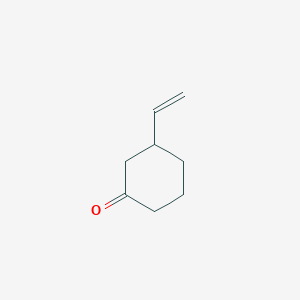
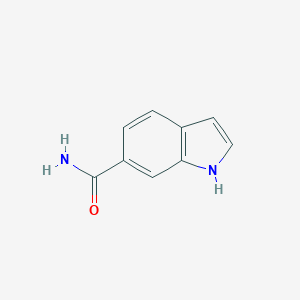
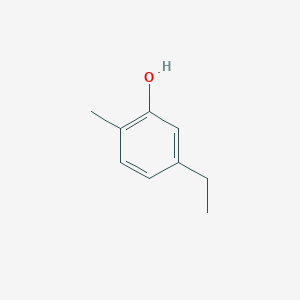
![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)
